molecular formula C19H18BrN3O2 B3300997 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide CAS No. 905680-22-0

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide

Cat. No. B3300997
CAS RN: 905680-22-0
M. Wt: 400.3 g/mol
InChI Key: QQCUHYKGZKSWHW-UHFFFAOYSA-N
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Description

“N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a bromophenyl group, which is a phenyl ring (a six-membered carbon ring) with a bromine atom attached, and a tert-butylbenzamide group, which consists of a benzene ring attached to an amide group with a tert-butyl substituent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the bromophenyl group, and the tert-butylbenzamide group. These groups could potentially influence the compound’s reactivity and interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially affect its solubility and reactivity .

Future Directions

The future research directions for this compound would likely depend on its observed properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2/c1-19(2,3)14-8-4-12(5-9-14)16(24)21-18-23-22-17(25-18)13-6-10-15(20)11-7-13/h4-11H,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCUHYKGZKSWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide
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N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide
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N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide
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N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide
Reactant of Route 6
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-tert-butylbenzamide

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